Obafluorin

Overview

Description

Synthesis Analysis

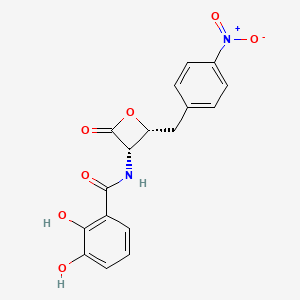

Obafluorin is synthesized by a multi-part enzyme called a nonribosomal peptide synthetase . This enzyme produces the highly reactive beta-lactone ring that is responsible for obafluorin’s antimicrobial activity .Molecular Structure Analysis

Obafluorin comprises a strained β-lactone ring decorated with catechol and 4-nitro-benzyl moieties . The catechol moiety is widespread in nature and its role in the coordination of ferric iron has been well-characterised in siderophores and Trojan horse antibiotics .Chemical Reactions Analysis

The catechol moiety of obafluorin plays a significant role in its bioactivity . It has been found that an intact catechol is required for both antibacterial activity and inhibition of the ThrRS molecular target .Physical And Chemical Properties Analysis

Obafluorin has a molar mass of 358.306 g·mol−1 . It is a weak Zn2+ binder in vitro, contrasting with a strong, specific 1:1 interaction with Fe3+ .Scientific Research Applications

Scientific Field

- Metal Binding Studies: To understand the interaction of obafluorin with metals like Zn²⁺ and Fe³⁺. Results: An intact catechol moiety is essential for the antibacterial activity of obafluorin. It exhibits a strong, specific 1:1 interaction with Fe³⁺, which prevents the hydrolytic breakdown of the β-lactone ring, enhancing its stability and antibacterial efficacy .

Coordination Chemistry

Scientific Field

- Metal Binding Assays: To assess the binding affinity of obafluorin to various metals. Results: Obafluorin’s catechol coordinates weakly with Zn²⁺ but strongly with Fe³⁺, contradicting earlier beliefs about its metal-binding properties .

Cancer Research

Scientific Field

Agricultural Antibiotics

Scientific Field

Veterinary Medicine

Scientific Field

Environmental Bioremediation

Scientific Field

For each of these applications, further research and development are necessary to fully understand the capabilities and limitations of obafluorin. The detailed descriptions provided here are based on the current understanding and available research data . As obafluorin is a relatively new discovery, the scientific community continues to explore its full potential.

Proteomics

Scientific Field

Synthetic Biology

Scientific Field

Biofilm Prevention

Scientific Field

Enzyme Inhibition Studies

Scientific Field

Material Science

Scientific Field

Antifungal Research

Scientific Field

These applications highlight the versatility of obafluorin and its potential impact across various fields of scientific research. The detailed descriptions provided here are based on the current understanding and available research data . As obafluorin is a relatively new discovery, the scientific community continues to explore its full potential.

Enzyme Mechanism Elucidation

Scientific Field

- Mutagenesis Studies: Creating mutations in ThrRS to assess the impact on obafluorin binding. Results: Insights into the enzyme’s active site and interaction with obafluorin could lead to the development of new inhibitors .

Nanotechnology

Scientific Field

Computational Drug Design

Scientific Field

Chemical Education

Scientific Field

Biocatalysis

Scientific Field

Immunology

Scientific Field

These additional applications demonstrate the broad potential of obafluorin across various scientific disciplines. The detailed descriptions provided here are based on the current understanding and available research data . As obafluorin is a relatively new discovery, the scientific community continues to explore its full potential.

Safety And Hazards

Future Directions

New insights about obafluorin suggest that it might offer a powerful antidote to antibiotic resistance . Understanding how antibiotic scaffolds construct in nature can help prospect for new classes of antibiotics through DNA sequencing and genome mining . Scientists could use these chemicals as next-generation antibiotics for humans, or even to benefit the agriculture sector .

properties

IUPAC Name |

2,3-dihydroxy-N-[(2R,3S)-2-[(4-nitrophenyl)methyl]-4-oxooxetan-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O7/c20-12-3-1-2-11(15(12)21)16(22)18-14-13(26-17(14)23)8-9-4-6-10(7-5-9)19(24)25/h1-7,13-14,20-21H,8H2,(H,18,22)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINNQKIVZOTQBB-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)NC2C(OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)O)C(=O)N[C@H]2[C@H](OC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238870 | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Obafluorin | |

CAS RN |

92121-68-1 | |

| Record name | Obafluorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092121681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obafluorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

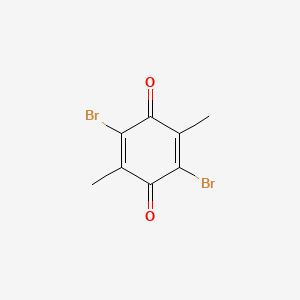

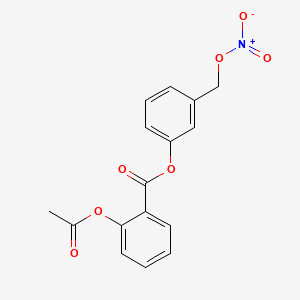

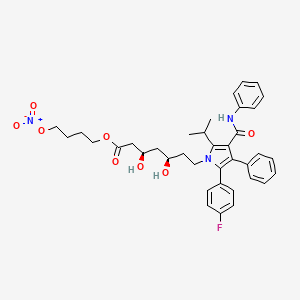

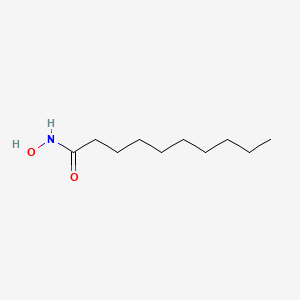

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-[(2-chloroanilino)methylidene]propanedioate](/img/structure/B1677013.png)

![7-[Phenyl-(quinolin-8-ylamino)methyl]quinolin-8-ol](/img/structure/B1677015.png)